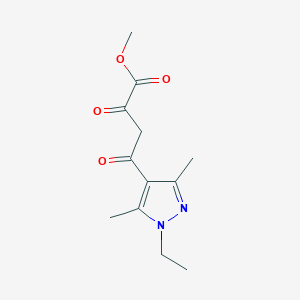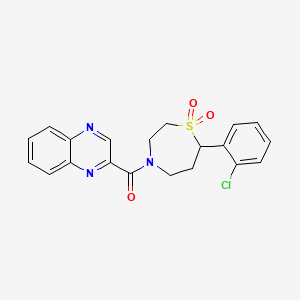
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a crucial component in drugs used to treat various conditions and has become a significant focus in medicinal chemistry .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . Various synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It’s a low melting solid and is miscible in water .Chemical Reactions Analysis
Quinoxaline derivatives have been synthesized and tested for various activities . For instance, quinoxaline-bearing sulfonamide was reported for its physicochemical properties in 1965 .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . It’s a weak base and can form salts with acids .Wissenschaftliche Forschungsanwendungen
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promising anti-cancer and anti-proliferative activities . For instance, the compound 1-(4-chlorophenyl)-3-(4-((3-methyl quinoxalin-2-yl)amino)phenyl)urea showed promising activity against the HCT116 cell line .
Anti-Microbial Activity
Quinoxaline derivatives have demonstrated significant anti-microbial properties . The presence of a 2-chlorophenyl substituent was found to be responsible for the moderate activity of the scaffold .
Anti-Convulsant Activity
Quinoxaline derivatives have been studied for their potential anti-convulsant activities .
Anti-Tuberculosis Activity
Quinoxaline derivatives have shown potential in the treatment of tuberculosis .
Anti-Malarial Activity
Quinoxaline derivatives have been synthesized and tested for anti-malarial activity .
Anti-Leishmanial Activity
Quinoxaline derivatives have demonstrated anti-leishmanial activities .
Wirkmechanismus
Zukünftige Richtungen
Quinoxaline derivatives have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds . Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
Eigenschaften
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-15-6-2-1-5-14(15)19-9-10-24(11-12-28(19,26)27)20(25)18-13-22-16-7-3-4-8-17(16)23-18/h1-8,13,19H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOUDVRVCWCLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(3,4-Dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2889703.png)
![(1R,2R)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2889704.png)
![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2889707.png)

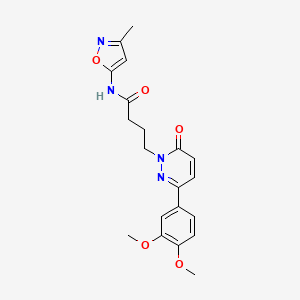
![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2889713.png)
![N-benzyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2889714.png)

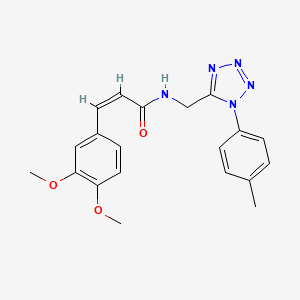
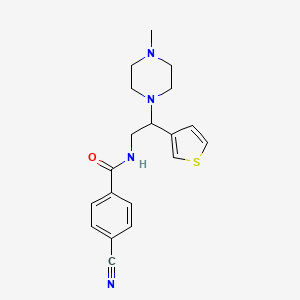
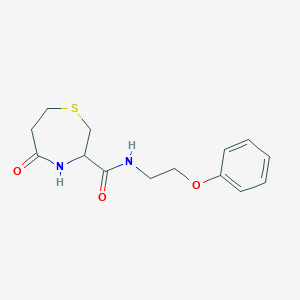
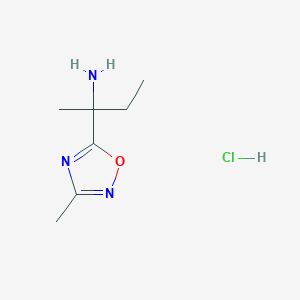
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2889724.png)
